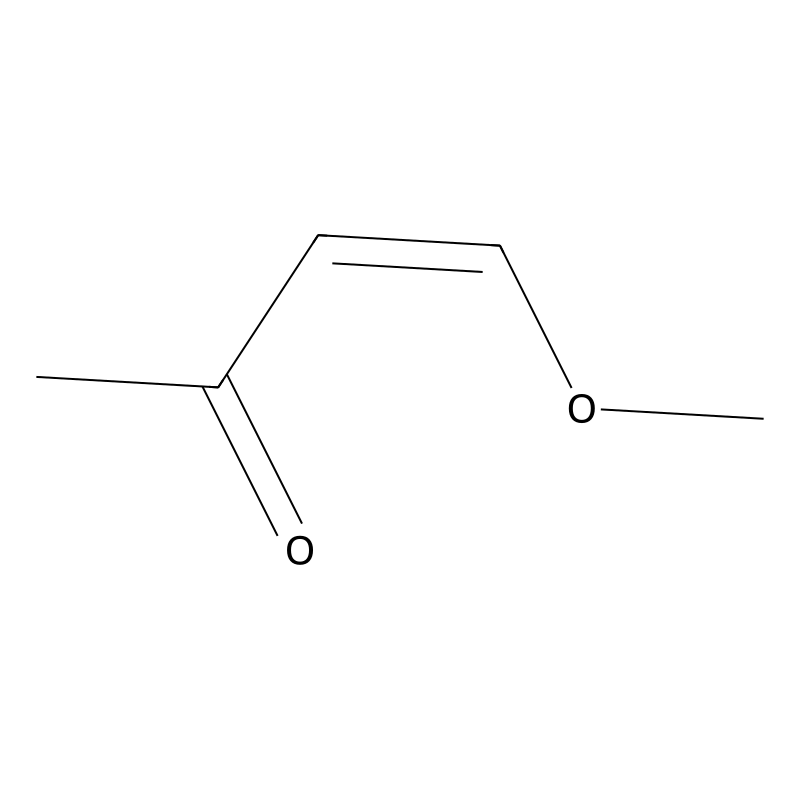

4-Methoxy-3-buten-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in Organic Synthesis

Synthesis of 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene and Danishefsky diene

4-Methoxy-3-buten-2-one serves as a vital starting material for the synthesis of these two important diene compounds (). These dienes are further used in the construction of complex organic molecules due to their reactivity in Diels-Alder reactions.

Hydroisoquinoline Derivatives

Research explores the use of 4-Methoxy-3-buten-2-one as a reactant in the synthesis of various hydroisoquinoline derivatives (). Hydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, making them interesting targets for medicinal chemistry research.

Synthesis of Manzamine

Studies have explored the application of 4-Methoxy-3-buten-2-one as an intermediate for the synthesis of manzamine (). Manzamine is a naturally occurring marine alkaloid with promising anticancer properties.

4-Methoxy-3-buten-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 100.12 g/mol. It appears as a clear yellow liquid and is also known by several synonyms, including (E)-4-methoxybut-3-en-2-one and trans-4-methoxy-3-buten-2-one. This compound is notable for its unsaturated ketoether structure, which plays a significant role in various

MMB is flammable and should be kept away from heat sources [1]. Like many organic chemicals, it is advisable to handle MMB with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and storage precautions [1].

**--

Citations:**

Additionally, this compound has been identified as an effective surrogate for 3-butyn-2-one in reactions with poorly nucleophilic aromatic amines, yielding (Z)-enaminones. The use of water as a solvent significantly enhances the reaction rate, making it a valuable reagent in synthetic organic chemistry .

The synthesis of 4-methoxy-3-buten-2-one can be achieved through several methods:

- Multi-step Reaction: A common approach involves the use of sulfuric acid followed by methanol in the presence of barium oxide and silicon dioxide at elevated temperatures (around 300 °C) to yield the desired product .

- Direct Reactions: It can also be synthesized via direct reactions involving starting materials like 3-buten-2-one and methanol under controlled conditions to ensure high yields .

4-Methoxy-3-buten-2-one serves multiple roles in organic synthesis:

- Precursor for Other Compounds: It is utilized as a precursor for synthesizing complex organic molecules, including hydroisoquinoline derivatives and the Danishefsky diene .

- Synthetic Intermediate: The compound is employed in producing enaminones from anilines, showcasing its versatility as a synthetic intermediate in organic chemistry .

Studies on the interactions of 4-methoxy-3-buten-2-one primarily focus on its reactivity with radical species and its role in atmospheric chemistry. Its interactions with hydroxyl radicals and ozone have been characterized, providing insights into its potential environmental impact and contributions to secondary organic aerosol formation . Further research may expand on its interactions within biological systems.

Several compounds share structural similarities with 4-methoxy-3-buten-2-one, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methoxy-1-buten-3-one | A saturated analog that lacks the double bond | |

| 3-Penten-2-one | Exhibits different reactivity due to lack of methoxy group | |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | A more complex structure used in advanced synthetic applications | |

| (E)-1-Methoxy-2-methyl-1-penten-3-one | Similar reactivity but with additional methyl substitution |

The uniqueness of 4-methoxy-3-buten-2-one lies in its specific unsaturated ketoether structure, which imparts distinctive reactivity patterns not observed in its saturated counterparts or those lacking the methoxy group. This makes it particularly valuable in synthetic applications where selectivity and efficiency are crucial .